1-(2-Chloroethyl)piperidin-3-OL

Description

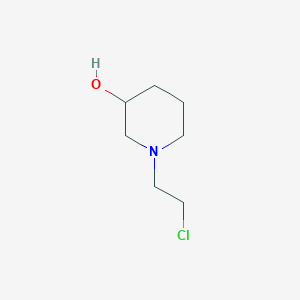

1-(2-Chloroethyl)piperidin-3-OL (CAS 1247531-29-8) is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at position 3 and a 2-chloroethyl chain.

Properties

Molecular Formula |

C7H14ClNO |

|---|---|

Molecular Weight |

163.64 g/mol |

IUPAC Name |

1-(2-chloroethyl)piperidin-3-ol |

InChI |

InChI=1S/C7H14ClNO/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6H2 |

InChI Key |

MZDLBVUECPMDEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CCCl)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chloroethyl)piperidin-3-OL can be achieved through several methods. One common approach involves the chlorination of amino alcohols using thionyl chloride (SOCl2), which provides a straightforward route to cyclic amines . Another method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of six-membered cyclic amines . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance efficiency and yield .

Chemical Reactions Analysis

1-(2-Chloroethyl)piperidin-3-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of functionalized piperidines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Major products formed from these reactions include N-oxides, reduced piperidines, and substituted piperidines .

Scientific Research Applications

1-(2-Chloroethyl)piperidin-3-OL has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex piperidine derivatives.

Biology: It is used in the study of biological pathways and interactions involving piperidine-containing compounds.

Industry: This compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)piperidin-3-OL involves its interaction with molecular targets and pathways. Piperidine derivatives are known to modulate various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival, proliferation, and apoptosis . These interactions contribute to the compound’s therapeutic effects, such as anticancer activity.

Comparison with Similar Compounds

Structural Analogs and Alkylating Activity

The chloroethyl group is a critical functional group in several antineoplastic agents, enabling alkylation of DNA and proteins. Key analogs include:

a) 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

- Structure : A nitrosourea with a cyclohexyl group and chloroethyl chain.

- Mechanism : Generates alkylating (chloroethyl) and carbamoylating (isocyanate) intermediates upon decomposition. Alkylation damages DNA, while carbamoylation inhibits repair enzymes .

- Activity : Demonstrates high lipid solubility, enabling blood-brain barrier penetration. Ethylene-labeled CCNU binds nucleic acids, while cyclohexyl-labeled derivatives bind proteins .

b) 1-(2-Chloroethyl)piperazine and Piperidin-4-ol Derivatives

- Structure : Piperazine or piperidine rings with chloroethyl substituents.

- Mechanism: Primarily alkylating agents.

c) 2-Chloroethyl Isocyanate

- Structure : Breakdown product of nitrosoureas.

- Mechanism : Inhibits DNA repair by carbamoylating proteins, enhancing the cytotoxicity of parent alkylating agents .

Comparison with 1-(2-Chloroethyl)piperidin-3-OL :

- Unlike nitrosoureas, it lacks a nitroso group, preventing carbamoylating activity and limiting its mechanism to alkylation .

Physicochemical and Pharmacokinetic Properties

Key factors influencing efficacy and toxicity include solubility, chemical stability, and biodistribution:

- Solubility: Nitrosoureas like CCNU exhibit high lipid solubility (octanol/water coefficient >1), facilitating tissue penetration. This compound’s hydroxyl group may lower this value, impacting distribution .

- Chemical Stability : Chloroethyl-nitrosoureas degrade rapidly in plasma (half-life ~5 minutes), releasing reactive intermediates. Piperidine derivatives like this compound are likely more stable but less potent due to slower decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.